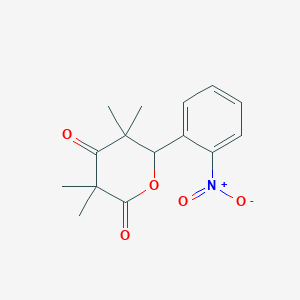
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, also known as TNPD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. TNPD is a yellow crystalline solid that is soluble in most organic solvents and has a melting point of 145-150°C.
作用机制
The mechanism of action of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific enzymes and proteins in the body. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various cellular processes. This inhibition leads to changes in cellular signaling pathways, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can reduce the severity of symptoms in animal models of various diseases, including arthritis, asthma, and diabetes.
实验室实验的优点和局限性
One of the main advantages of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is its versatility, which allows it to be used in a wide range of experimental models. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is also relatively easy to synthesize, making it readily available for use in research. However, 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
未来方向
There are several potential future directions for research involving 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione. One area of interest is the development of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione-based organic semiconductors for use in electronic devices. Another area of interest is the investigation of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further research is also needed to fully understand the mechanism of action of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione and to optimize its synthesis and use in experimental models.
合成方法
The synthesis of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione involves a multistep process that starts with the reaction between 2-nitrobenzaldehyde and 3,3,5,5-tetramethylcyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents to yield 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione. The synthesis of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione-based semiconductors have shown excellent electrical properties, making them suitable for use in electronic devices such as solar cells and transistors.
属性
IUPAC Name |
3,3,5,5-tetramethyl-6-(2-nitrophenyl)oxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-14(2)11(21-13(18)15(3,4)12(14)17)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZTCGHBBMIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

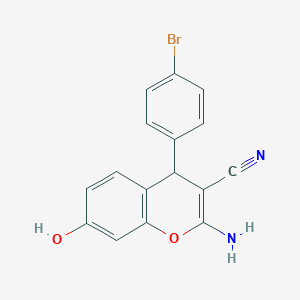


![N-({[2-(butyrylamino)-1,3-benzothiazol-6-yl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4924572.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-morpholinecarboxamide](/img/structure/B4924582.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)
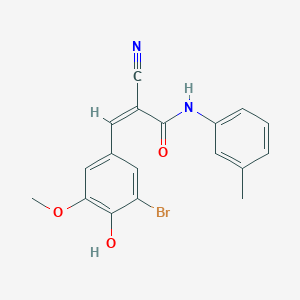
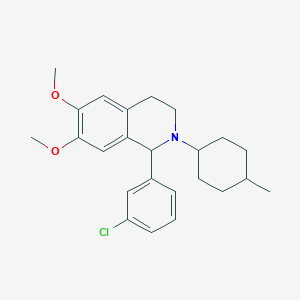
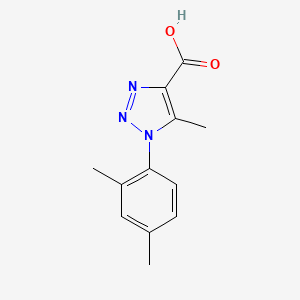
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)
![5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924648.png)